BenchChemオンラインストアへようこそ!

3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea

UBE2N/Ubc13 inhibition Isatin thiosemicarbazone SAR Ubiquitin pathway

3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea (CAS 519152-97-7; synonyms: MLS000590727, SMR000219204, BDBM63221; molecular formula C₁₄H₁₆N₄O₂S; MW 304.37; ALogP 2.9) is a synthetic isatin thiosemicarbazone derivative featuring an N4-(tetrahydrofuran-2-ylmethyl) substitution on the thiourea moiety. The compound emerged as a confirmed hit from the NIH Molecular Libraries Probe Production Centers Network (MLPCN) high-throughput screening campaign targeting the ubiquitin-conjugating enzyme UBE2N (Ubc13), with dose-response confirmation established in a TR-FRET biochemical assay (PubChem AID.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 519152-97-7
Cat. No. B2752051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea
CAS519152-97-7
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESC1CC(OC1)CNC(=S)N=NC2=C(NC3=CC=CC=C32)O
InChIInChI=1S/C14H16N4O2S/c19-13-12(10-5-1-2-6-11(10)16-13)17-18-14(21)15-8-9-4-3-7-20-9/h1-2,5-6,9,16,19H,3-4,7-8H2,(H,15,21)
InChIKeyGFFUMQHNKIWPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea (CAS 519152-97-7): Compound Identity and Screening Origin for Scientific Procurement


3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea (CAS 519152-97-7; synonyms: MLS000590727, SMR000219204, BDBM63221; molecular formula C₁₄H₁₆N₄O₂S; MW 304.37; ALogP 2.9) is a synthetic isatin thiosemicarbazone derivative featuring an N4-(tetrahydrofuran-2-ylmethyl) substitution on the thiourea moiety [1]. The compound emerged as a confirmed hit from the NIH Molecular Libraries Probe Production Centers Network (MLPCN) high-throughput screening campaign targeting the ubiquitin-conjugating enzyme UBE2N (Ubc13), with dose-response confirmation established in a TR-FRET biochemical assay (PubChem AID 493182) [2]. Unlike the more extensively studied isatin-β-thiosemicarbazone (CAS 27830-79-1) that exhibits antiviral activity against herpes simplex virus and poxviruses, this N4-substituted derivative displays a distinct target engagement profile centered on UBE2N inhibition—a target implicated in NF-κB signaling, DNA damage repair, and innate immune response pathways [3]. The compound is commercially available as a research-grade small molecule from multiple vendors, typically at ≥97% purity, positioning it as an accessible tool compound for ubiquitin pathway investigation and as a tractable starting scaffold for medicinal chemistry optimization .

Why Isatin Thiosemicarbazone Analogs Cannot Be Interchanged: Structural Determinants of Target Engagement and Selectivity for CAS 519152-97-7


Isatin thiosemicarbazone derivatives are not functionally interchangeable because both the substitution pattern on the isatin core and the nature of the N4 substituent on the thiourea moiety independently dictate target engagement, potency, and selectivity [1]. Within the UBE2N screening campaign alone, closely related analogs spanning the same N4-(tetrahydrofuran-2-ylmethyl)thiourea scaffold exhibited IC₅₀ values ranging from approximately 500 nM to >100 μM depending on isatin core substitution [2]. The unsubstituted isatin derivative (target compound) and its 5,7-dimethyl analog (BDBM78669) differ by a factor of ~1.9 in UBE2N inhibitory potency despite sharing an identical N4 substituent, demonstrating that even minor aromatic modifications produce quantifiable potency shifts [2]. Furthermore, the parent isatin-β-thiosemicarbazone (lacking N4 substitution) is devoid of reported UBE2N activity and instead shows antiviral efficacy against HSV-1, HSV-2, and poxviruses, confirming that the N4-(tetrahydrofuran-2-ylmethyl) group is a critical determinant redirecting biological activity toward ubiquitin pathway targets [3]. Consequently, generic substitution among isatin thiosemicarbazones without accounting for these specific structural features risks selecting a compound with an entirely different target profile.

Quantitative Differentiation Evidence for 3-[(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea (CAS 519152-97-7) Relative to Closest Analogs


UBE2N Inhibitory Potency of the Unsubstituted Isatin Core vs. 5,7-Dimethyl Analog in a Directly Comparable TR-FRET Biochemical Assay

In the same confirmatory dose-response TR-FRET biochemical assay (PubChem AID 493182), the target compound (BDBM63221, unsubstituted isatin core) exhibited an IC₅₀ of 967 ± 52 nM against human UBE2N, while its closest structural analog—the 5,7-dimethylisatin derivative (BDBM78669, identical N4-(tetrahydrofuran-2-ylmethyl)thiourea substituent)—yielded an IC₅₀ of 509 ± 44 nM [1]. This represents a ~1.9-fold potency difference attributable solely to the absence of methyl groups at positions 5 and 7 of the isatin core. The unsubstituted analog thus provides a defined, lower-potency baseline for structure-activity relationship (SAR) expansion and serves as a comparator scaffold for evaluating the impact of isatin aromatic substitution on UBE2N target engagement [2].

UBE2N/Ubc13 inhibition Isatin thiosemicarbazone SAR Ubiquitin pathway TR-FRET assay

Target Selectivity Window: UBE2N (Ubc13) vs. Bcl-2-Related Protein A1 (Bfl-1) Counter-Screen

The Bfl-1 (Bcl-2-related protein A1) assay was employed as a counter-screen within the same UBC13 inhibitor discovery project (PubChem AID 504689) to filter out non-selective compounds [1]. The target compound exhibited an IC₅₀ of 20,000 nM (20 μM) against mouse Bcl-2-related protein A1, compared to its UBE2N IC₅₀ of 967 nM, yielding a selectivity ratio of approximately 20.7-fold (20,000 / 967) [2]. While this selectivity window is modest, it provides a quantitative baseline confirming that the compound's biochemical activity is not driven by non-specific protein reactivity or assay interference. For comparison, the 5,7-dimethyl analog BDBM78669 (UBE2N IC₅₀ = 509 nM) was not reported with Bfl-1 counter-screen data in BindingDB, meaning a direct selectivity comparison between the two analogs is not available [3]. The target compound therefore offers a uniquely characterized selectivity profile within this chemotype series.

UBE2N selectivity Bcl-2 family Counter-screen Ubiquitin pathway selectivity

Selectivity Over Heat Shock Factor-1 (HSF-1): >200-Fold Window Confirming Pathway-Specific Activity

In a cellular counter-screen measuring HSF-1-mediated stress response activation in modified NIH3T3 cells (luminescence readout), the target compound exhibited an EC₅₀ greater than 195,000 nM (>195 μM), indicating essentially no functional activity in this pathway [1]. Compared to its UBE2N biochemical IC₅₀ of 967 nM, this corresponds to a selectivity window exceeding 200-fold (>195,000 / 967) [2]. This large window distinguishes the compound from non-selective thiosemicarbazones that may broadly perturb cellular stress responses, and it confirms that the N4-(tetrahydrofuran-2-ylmethyl) isatin thiosemicarbazone scaffold does not indiscriminately activate HSF-1-dependent transcriptional programs at concentrations relevant to UBE2N inhibition [3]. No comparable HSF-1 selectivity data are available in BindingDB for the more potent 5,7-dimethyl analog (BDBM78669), meaning this selectivity dimension is uniquely documented for the unsubstituted isatin derivative.

HSF-1 counter-screen Stress response pathway Selectivity profiling Cellular pathway specificity

Chemotype Switch: N4-(Tetrahydrofuran-2-ylmethyl) Substitution Redirects Biological Activity from Antiviral (Parent Isatin-β-Thiosemicarbazone) to UBE2N Inhibition

The parent compound isatin-β-thiosemicarbazone (CAS 27830-79-1, unsubstituted at N4) is a well-characterized antiviral agent with potent activity against herpes simplex virus type 1 and type 2 (HSV-1/HSV-2) and various poxviruses, but has no reported UBE2N inhibitory activity [1]. Introducing the N4-(tetrahydrofuran-2-ylmethyl) substituent onto the thiourea moiety—as in the target compound—redirects the biological profile toward UBE2N inhibition (IC₅₀ = 967 nM) [2]. This chemotype switch is consistent with structure-activity relationship studies showing that N4-substitution on isatin thiosemicarbazones is a critical determinant of target selectivity, with different N4 groups directing activity toward distinct enzyme classes including ureases (N4-aryl substituted series, IC₅₀ range 0.87–11.23 μM), cysteine proteases (N4-benzyl series, IC₅₀ ~10 μM against rhodesain), and carbonic anhydrases [3]. The tetrahydrofuran-2-ylmethyl group specifically enables UBE2N engagement that is absent in the parent antiviral chemotype, making the target compound functionally non-substitutable by the more widely available isatin-β-thiosemicarbazone for ubiquitin pathway research applications.

Isatin thiosemicarbazone chemotype N4-substitution UBE2N vs. antiviral Target redirection

Multi-Target Activity Fingerprint from the MLPCN Screening Panel: UBE2N as the Primary Biochemical Target Across Tested Assays

The target compound was tested across multiple assays within the MLPCN screening network, generating a multi-target activity fingerprint summarized in BindingDB [1]. Across three distinct biochemical and cellular assays with reported quantitative data, the compound showed the highest potency against UBE2N (IC₅₀ = 967 nM, AID 493182), with substantially weaker activity against Bcl-2-related protein A1 (IC₅₀ = 20,000 nM, AID 504689), and no meaningful activity against HSF-1 (EC₅₀ > 195,000 nM) [2]. A second UBE2N confirmatory assay (AID 493155) yielded a consistent IC₅₀ of 1,730 nM, confirming reproducible target engagement within approximately 2-fold inter-assay variability [3]. For procurement evaluation, this multi-assay fingerprint offers a more comprehensive selectivity picture than single-assay potency data alone—a data package not available for the 5,7-dimethyl analog (BDBM78669), for which only UBE2N data are documented in BindingDB without counter-screen information [4]. The breadth of publicly available profiling data for the unsubstituted analog reduces the risk of undisclosed polypharmacology when selecting this compound for mechanism-of-action studies.

Multi-target profiling PubChem BioAssay panel Screening fingerprint UBE2N specificity

Validated Application Scenarios for 3-[(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea (CAS 519152-97-7) Based on Quantitative Differentiation Evidence


SAR Reference Compound for Isatin Core Substitution Studies Targeting UBE2N

The unsubstituted isatin scaffold provides a quantitatively defined baseline (IC₅₀ = 967 ± 52 nM) against which the impact of aromatic substitutions on UBE2N potency can be systematically measured [1]. In the same TR-FRET assay format, the 5,7-dimethyl substitution (BDBM78669) produces a ~1.9-fold potency gain (IC₅₀ 509 nM), establishing a clear SAR vector for methyl group introduction at these positions [1]. Medicinal chemistry teams can procure the target compound as the non-methylated reference standard and benchmark newly synthesized isatin-core-modified analogs directly against this validated baseline, using the same assay conditions (PubChem AID 493182 protocol) for direct comparability. This application is uniquely supported by the availability of both the target compound and its dimethyl analog data from an identical assay platform [2].

UBE2N/Ubc13 Pathway Probe with Documented Counter-Screen Selectivity Data

The target compound is suitable as a UBE2N pathway probe in cellular ubiquitin signaling experiments where selectivity over confounding pathways must be pre-established. With a >200-fold window over HSF-1-driven stress responses (EC₅₀ > 195 μM) and a ~20.7-fold window over Bcl-2-related protein A1 (IC₅₀ 20 μM), researchers can select working concentrations in the 1–10 μM range—sufficient for substantial UBE2N engagement while remaining below thresholds for Bfl-1 and HSF-1 off-target effects [1]. This quantitative selectivity profile, publicly documented across three distinct targets from the MLPCN screening cascade, differentiates the compound from alternative UBE2N inhibitors (e.g., NSC697923) that are characterized primarily by cellular phenotype data rather than comprehensive biochemical counter-screen panels [2]. Procurement for cellular pathway studies benefits from this pre-existing selectivity documentation, reducing the need for de novo counter-screening .

Chemotype-Specific Tool Compound for Ubiquitin Pathway Target Identification and Deconvolution

As an isatin thiosemicarbazone with confirmed UBE2N engagement, the target compound serves as a chemotype-specific probe for target deconvolution studies where structurally distinct inhibitor scaffolds are required to control for scaffold-dependent off-target effects [1]. Unlike the nitrofuran-based UBE2N inhibitor NSC697923—which acts through covalent modification of the Ubc13 active-site cysteine and induces p53 nuclear accumulation in neuroblastoma cells—the target compound belongs to a thiosemicarbazone chemotype with a distinct putative binding mode, providing an orthogonal chemical probe for UBE2N functional studies [2]. When used alongside structurally unrelated UBE2N inhibitors, concordant phenotypes can be attributed with greater confidence to on-target UBE2N inhibition rather than compound-specific off-target activities. The commercial availability of the target compound from multiple vendors (Biosynth, Aladdin) at research-grade purity (≥97%) further supports its procurement for such multi-probe experimental designs .

Medicinal Chemistry Starting Scaffold with Defined Physicochemical and Selectivity Parameters

With a molecular weight of 304.37 Da, ALogP of 2.9, and confirmed sub-micromolar biochemical activity against UBE2N, the target compound occupies favorable lead-like physicochemical space suitable for further optimization [1]. The documented selectivity fingerprint (UBE2N vs. Bcl-2A1 vs. HSF-1) provides a pre-existing off-target liability map that can guide the design of focused analog libraries—medicinal chemists can prioritize modifications expected to maintain or improve the selectivity window rather than starting from an uncharacterized scaffold [2]. The commercial availability in bulk quantities (Biosynth: 0.5 g at $500, 5 g at $1,937.50; lead time 3–4 weeks) enables procurement at scales sufficient for both in vitro SAR expansion and initial in vivo pharmacokinetic profiling, positioning this compound as a practical entry point for UBE2N-focused lead optimization programs .

Quote Request

Request a Quote for 3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.